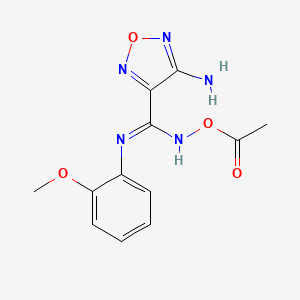![molecular formula C21H17BrN2O3 B3892871 N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3892871.png)
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide
Descripción general
Descripción
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide, also known as BPN14770, is a small molecule drug that has shown potential in treating cognitive and behavioral disorders.
Mecanismo De Acción
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which can lead to the activation of signaling pathways that are important for learning and memory.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and reduce behavioral abnormalities in animal models of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. This compound has also been shown to increase the density of dendritic spines, which are important structures for synaptic communication in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide in lab experiments is that it is a small molecule drug that can easily cross the blood-brain barrier, allowing it to target the brain directly. However, one limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide. One direction is to further investigate its potential in treating cognitive and behavioral disorders in humans. Another direction is to study its effects on other signaling pathways in the brain. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide has been studied for its potential in treating cognitive and behavioral disorders such as Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Studies have shown that this compound can improve cognitive function and reduce behavioral abnormalities in animal models of these disorders.
Propiedades
IUPAC Name |
N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-9-11-19(12-10-16)27-14-20(25)23-17-7-4-8-18(13-17)24-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFHBOOXIZQJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3892795.png)
![2-{3-[acetyl(methyl)amino]pyrrolidin-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B3892806.png)
![2-chloro-5-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3892818.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylonitrile](/img/structure/B3892827.png)
![ethyl {4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3892833.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B3892840.png)
![ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate](/img/structure/B3892859.png)
![2-(3-chlorophenyl)-5-methyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3892863.png)
![4-amino-N'-[(4-methoxy-3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3892865.png)
![N-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3892870.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3892878.png)
![S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine](/img/structure/B3892892.png)
